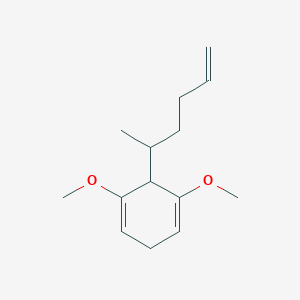
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a hex-5-en-2-yl group and two methoxy groups
Métodos De Preparación
The synthesis of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yl methanesulfonate with a suitable cyclohexa-1,4-diene precursor under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Análisis De Reacciones Químicas
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be compared with similar compounds such as:
N-hex-5-en-2-ylidenehydroxylamine: This compound has a similar hex-5-en-2-yl group but differs in its functional groups and overall structure.
β’-amino-α,β-unsaturated ketones: These compounds share some structural similarities and are used in similar research applications.
The uniqueness of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4
Propiedades
Número CAS |
77283-86-4 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
6-hex-5-en-2-yl-1,5-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H22O2/c1-5-6-8-11(2)14-12(15-3)9-7-10-13(14)16-4/h5,9-11,14H,1,6-8H2,2-4H3 |
Clave InChI |
PTDCTTDGGLYOPK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)C1C(=CCC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


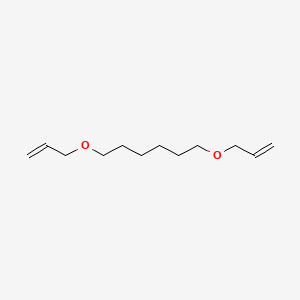
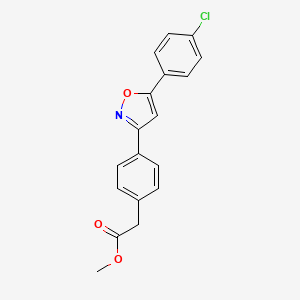
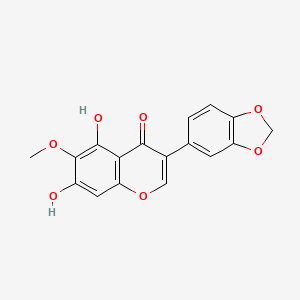
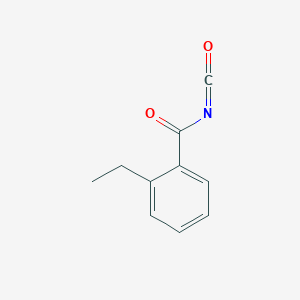
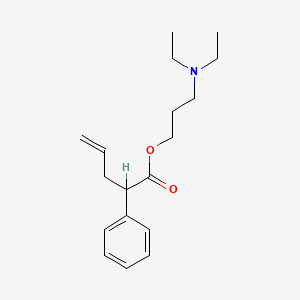

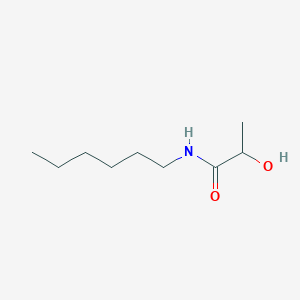
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
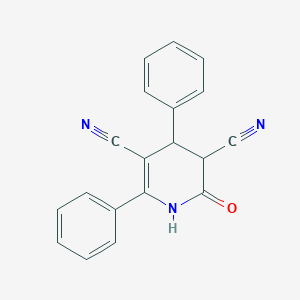

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
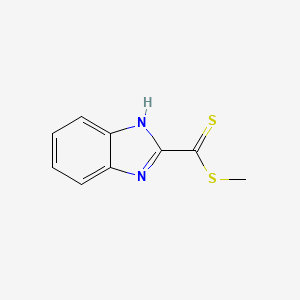
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
